4-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide
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Overview
Description
4-METHOXY-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE is a synthetic organic compound that belongs to the class of aromatic amides It features a benzamide core substituted with a methoxy group and a pyrimidinyl group linked to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-5-nitropyrimidine and morpholine, under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of 4-hydroxy-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide.
Reduction: Formation of 4-methoxy-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide with an amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-METHOXY-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
- 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
Uniqueness
4-METHOXY-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, morpholine ring, and pyrimidine core makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C16H18N4O3 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
4-methoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C16H18N4O3/c1-22-14-4-2-12(3-5-14)15(21)19-13-10-17-16(18-11-13)20-6-8-23-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21) |
InChI Key |
TZWREVBYDNBBGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Origin of Product |
United States |
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